HPLC Retention Time: Unique Elution Profile for Brigatinib C
Brigatinib C exhibits a distinct and reproducible HPLC retention time (RT) of 8.39 minutes, enabling its unequivocal identification and separation from the main drug brigatinib (RT 4.60 min) and the other three primary impurities: Impurity A (RT 12.28 min), Impurity B (RT 3.37 min), and Impurity D (RT 7.34 min) [1].
| Evidence Dimension | HPLC Retention Time (min) |
|---|---|
| Target Compound Data | 8.39 min |
| Comparator Or Baseline | Brigatinib: 4.60 min; Impurity A: 12.28 min; Impurity B: 3.37 min; Impurity D: 7.34 min |
| Quantified Difference | RT differentiates Brigatinib C from all other compounds, allowing for a unique peak assignment |
| Conditions | Lichrospher C18 column (250 mm × 4.6 mm; 5 µm), mobile phase (methanol:acetonitrile:pH 4.5 phosphate buffer, 55:25:20 v/v), 1.0 mL/min flow rate, UV detection at 261 nm |
Why This Matters
This unique retention time confirms that Brigatinib C is a distinct entity requiring its own certified reference standard for accurate HPLC method development and validation, and cannot be replaced by another impurity or the API.
- [1] Tharun, A., Jagadeesh, P., Kumar, B. S., Prasad, K. T., & Anna, V. R. (2023). Qualitative and quantitative assessment of process related impurities in Brigatinib raw material and formulations using HPLC. Analytical Science & Technology, 36(4), 159-169. View Source
